

Technical Guide to the Certificate of Analysis for Celecoxib-d4

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Compound of Interest

Compound Name: Celecoxib-d4

Cat. No.: B1140425

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for **Celecoxib-d4**, a deuterated analog of the selective COX-2 inhibitor, Celecoxib. This document is intended to assist researchers in understanding the quality control parameters and analytical techniques used to ensure the identity, purity, and quality of this stable isotope-labeled standard.

Physicochemical Properties

Celecoxib-d4 is primarily used as an internal standard in pharmacokinetic and metabolic studies of Celecoxib, enabling precise quantification by mass spectrometry.^{[1][2][3][4]} The key physical and chemical properties are summarized below.

Property	Value	Source
Chemical Name	2,3,5,6-tetradeuterio-4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide	[3][5][6]
CAS Number	544686-20-6	[3][5][7]
Molecular Formula	C ₁₇ H ₁₀ D ₄ F ₃ N ₃ O ₂ S	[2][5][8]
Molecular Weight	385.40 g/mol	[2][6][8]
Appearance	White to light yellow solid	[2][3]
Storage	2-8°C Refrigerator	[3]

Analytical Specifications and Typical Data

A Certificate of Analysis for **Celecoxib-d4** quantifies its purity and confirms its identity through various analytical tests. The table below outlines common specifications.

Test	Specification	Typical Method
Appearance	Conforms to Standard	Visual Inspection
Identity (¹ H-NMR)	Conforms to Structure	Nuclear Magnetic Resonance
Identity (MS)	Conforms to Structure	Mass Spectrometry
Purity (HPLC)	>95%	[5]
Isotopic Purity	≥98%	Mass Spectrometry

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of results. Below are representative protocols for the key analytical tests performed on **Celecoxib-d4**.

HPLC is used to separate **Celecoxib-d4** from any non-labeled Celecoxib, isomers, and other impurities.

- Objective: To determine the chemical purity of the **Celecoxib-d4** sample by separating it from potential impurities.
- Instrumentation: A standard HPLC system equipped with a UV detector.
- Detailed Protocol:

Parameter	Description
Column	Reversed-phase C18, e.g., Symmetry C18 (150 mm × 4.6 mm, 3.5 μm)
Mobile Phase	Isocratic mixture of Methanol and 10 mM Ammonium Acetate (75:25, v/v)[1] or Acetonitrile and 5.0 mM Ammonium Acetate (70:30, v/v)
Flow Rate	0.7 - 1.0 mL/min[9]
Column Temperature	40°C
Detection Wavelength	251 nm[10] or 220 nm[9]
Injection Volume	10 μL
Sample Preparation	The sample is accurately weighed and dissolved in a suitable diluent, such as acetonitrile or methanol, to a known concentration.[9] The solution is filtered through a 0.22-μm filter before injection.

Mass spectrometry confirms the molecular weight of **Celecoxib-d4** and is used to determine its isotopic enrichment. It is often coupled with liquid chromatography (LC-MS/MS).

- Objective: To confirm the identity by matching the molecular mass and fragmentation pattern, and to quantify the level of deuterium incorporation.
- Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Detailed Protocol:

Parameter	Description
Ionization Mode	Electrospray Ionization (ESI), typically in negative or positive mode.[1]
Analysis Mode	Multiple Reaction Monitoring (MRM) is used for quantification.[1][11]
MRM Transition	For Celecoxib-d4 (internal standard): m/z 384 → 320 (Negative ESI)[1]. For Celecoxib: m/z 380 → 316 (Negative ESI)[1] or m/z 382.2 → 214.1 (Positive ESI).
Sample Preparation	The sample is diluted in the mobile phase or a suitable solvent for direct infusion or LC-MS analysis.

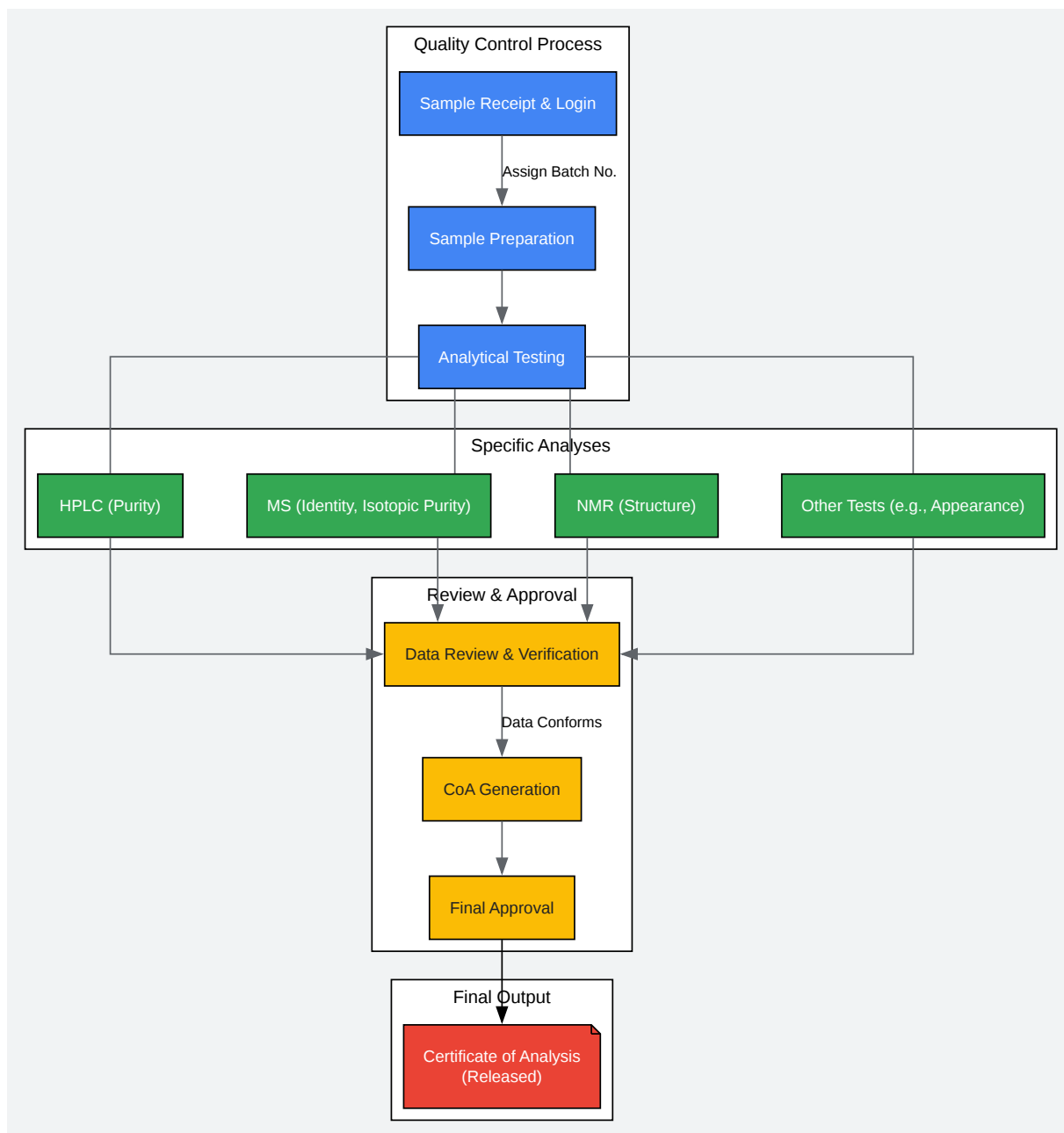
¹H-NMR is a powerful tool for confirming the chemical structure. For **Celecoxib-d4**, the absence of signals from the deuterated phenyl ring is a key identifying feature.

- Objective: To confirm the molecular structure and the specific positions of deuterium labeling.
- Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz).
- Detailed Protocol:

Parameter	Description
Solvent	Deuterated Dimethyl Sulfoxide (DMSO-d ₆)[12]
Expected Signals	The ¹ H-NMR spectrum is expected to show signals for the methyl protons (~2.3 ppm), the sulfonamide protons (~7.5 ppm), and the protons of the non-deuterated aromatic ring (~7.2 ppm).[13] A key confirmation is the significant reduction or absence of signals in the ~7.5-7.9 ppm region corresponding to the deuterated phenylsulfonamide moiety.[12][13]
Reference	Tetramethylsilane (TMS) is used as an internal standard.

Visualized Workflows and Structures

The following diagram illustrates the logical workflow for generating a Certificate of Analysis for a chemical standard like **Celecoxib-d4**.



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Caption: Workflow for the generation of a Certificate of Analysis.

This diagram shows the chemical structure of Celecoxib with the four deuterium atoms highlighted on the phenylsulfonamide ring.

Celecoxib-d4 Structure

Deuterium (D) atoms shown in place of Hydrogen (H) on the phenylsulfonamide ring.

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Caption: Chemical structure of **Celecoxib-d4**.

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